molecular formula C13H18N2O B2456485 N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 1601114-71-9

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B2456485
CAS No.: 1601114-71-9
M. Wt: 218.3
InChI Key: HVYFEPPQYKBAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide: is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the reaction of isoindoline derivatives with tert-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in moderate to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes, resulting in antimicrobial effects .

Comparison with Similar Compounds

  • N-tert-butyl-2,3-dihydro-1H-pyrrole-1-carboxamide
  • N-tert-butyl-2,3-dihydro-1H-indole-2-carboxamide
  • N-tert-butyl-2,3-dihydro-1H-benzimidazole-2-carboxamide

Comparison: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in pharmaceuticals and industrial chemistry .

Properties

IUPAC Name

N-tert-butyl-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)14-12(16)15-8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFEPPQYKBAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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